7,8-Dihydro[1,3]thiazolo[3,2-e]purine
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Overview
Description
7,8-Dihydro[1,3]thiazolo[3,2-e]purine is a heterocyclic compound that features a fused ring system combining thiazole and purine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro[1,3]thiazolo[3,2-e]purine typically involves the cyclization of purine-6-thione with 1,2-dibromoethane. This reaction is carried out under reflux conditions in the presence of a base such as dimethylformamide (DMF). The product is then purified through various chromatographic techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydro[1,3]thiazolo[3,2-e]purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are used as intermediates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing halogens.
Scientific Research Applications
7,8-Dihydro[1,3]thiazolo[3,2-e]purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7,8-Dihydro[1,3]thiazolo[3,2-e]purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with DNA or RNA, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar thiazole ring but are fused with a pyridine ring instead of a purine ring.
Thiazolo[3,2-a]pyrimidines: These compounds have a thiazole ring fused with a pyrimidine ring, showing structural similarity to purines.
Uniqueness: 7,8-Dihydro[1,3]thiazolo[3,2-e]purine is unique due to its specific ring fusion, which imparts distinct chemical and biological properties.
Properties
CAS No. |
91808-94-5 |
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Molecular Formula |
C7H6N4S |
Molecular Weight |
178.22 g/mol |
IUPAC Name |
7,8-dihydropurino[8,9-b][1,3]thiazole |
InChI |
InChI=1S/C7H6N4S/c1-2-12-7-10-5-3-8-4-9-6(5)11(1)7/h3-4H,1-2H2 |
InChI Key |
NFSMQBGLKIDQNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC3=CN=CN=C3N21 |
Origin of Product |
United States |
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